5-Chlorthiazol-4-carbonitril
Übersicht
Beschreibung
5-Chlorothiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4HClN2S. It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 4-position.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiazole-4-carbonitrile is utilized in several scientific research areas, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic applications.
Agrochemical Development: The compound is used in the development of agrochemicals, including pesticides and herbicides.
Materials Science: Its unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities.
Wirkmechanismus
Target of Action
Compounds like 5-Chlorothiazole-4-carbonitrile often target proteins or enzymes in the body. For example, some thiazole derivatives have been found to exhibit inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The mode of action of such compounds typically involves binding to their target, which can alter the target’s function. This can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by 5-Chlorothiazole-4-carbonitrile would depend on its specific targets. Thiazole derivatives have been found to affect various pathways involved in cell growth and proliferation .
Result of Action
The result of a compound’s action can vary widely depending on its targets and mode of action. For example, if 5-Chlorothiazole-4-carbonitrile were to act as an inhibitor of a certain enzyme, it could slow or stop the enzyme’s activity, potentially leading to decreased cell proliferation in the case of cancer cells .
Biochemische Analyse
Biochemical Properties
5-Chlorothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, 5-Chlorothiazole-4-carbonitrile can act as a precursor in the synthesis of thiazole-based inhibitors, which target specific enzymes involved in metabolic pathways. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of 5-Chlorothiazole-4-carbonitrile on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chlorothiazole-4-carbonitrile has demonstrated cytotoxic effects on certain cancer cell lines, leading to apoptosis and inhibition of cell proliferation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Chlorothiazole-4-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, 5-Chlorothiazole-4-carbonitrile can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chlorothiazole-4-carbonitrile in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of 5-Chlorothiazole-4-carbonitrile, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that 5-Chlorothiazole-4-carbonitrile can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 5-Chlorothiazole-4-carbonitrile at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of 5-Chlorothiazole-4-carbonitrile can effectively modulate enzyme activity and cellular function without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
5-Chlorothiazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of 5-Chlorothiazole-4-carbonitrile to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts and modulation of metabolic flux. Additionally, 5-Chlorothiazole-4-carbonitrile can influence the levels of specific metabolites by inhibiting or activating key metabolic enzymes.
Transport and Distribution
The transport and distribution of 5-Chlorothiazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 5-Chlorothiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of 5-Chlorothiazole-4-carbonitrile within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 5-Chlorothiazole-4-carbonitrile plays a crucial role in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 5-Chlorothiazole-4-carbonitrile is often directed by specific targeting signals or post-translational modifications, which facilitate its transport to the desired compartment. For example, the presence of a nuclear localization signal (NLS) can direct 5-Chlorothiazole-4-carbonitrile to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can modulate mitochondrial function and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyanogen chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a cyano group, followed by chlorination at the 5-position .
Industrial Production Methods
Industrial production of 5-Chlorothiazole-4-carbonitrile often employs scalable and cost-effective processes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorothiazole-4-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with compounds such as malononitrile, benzaldehyde, and phenylhydrazine to form polyheterocyclic pyrazole derivatives.
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like malononitrile, benzaldehyde, and phenylhydrazine under acidic or basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Polyheterocyclic Pyrazole Derivatives:
Substituted Thiazoles: Resulting from substitution reactions, these derivatives can be further functionalized for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromothiazole-4-carbonitrile
- 5-Fluorothiazole-4-carbonitrile
- 5-Iodothiazole-4-carbonitrile
Comparison
Compared to its analogs, 5-Chlorothiazole-4-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
5-chloro-1,3-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZOLKTTZYKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304627 | |
Record name | 5-Chloro-4-thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006047-45-5 | |
Record name | 5-Chloro-4-thiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006047-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.